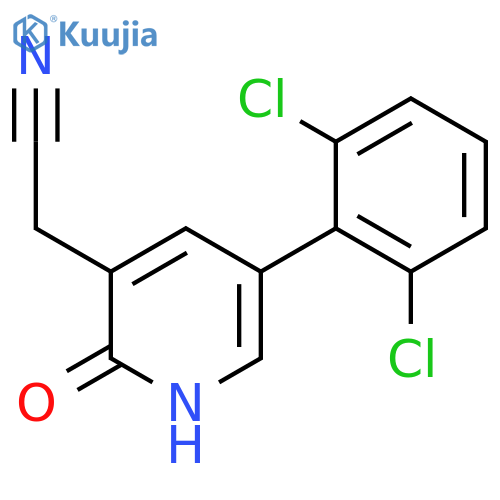

Cas no 1361746-03-3 (5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile)

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile

-

- インチ: 1S/C13H8Cl2N2O/c14-10-2-1-3-11(15)12(10)9-6-8(4-5-16)13(18)17-7-9/h1-3,6-7H,4H2,(H,17,18)

- InChIKey: LGGSRJNIWSWKIE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1C1=CNC(C(CC#N)=C1)=O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 451

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 52.9

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024002615-500mg |

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile |

1361746-03-3 | 97% | 500mg |

1,048.60 USD | 2021-05-31 | |

| Alichem | A024002615-1g |

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile |

1361746-03-3 | 97% | 1g |

1,831.20 USD | 2021-05-31 | |

| Alichem | A024002615-250mg |

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile |

1361746-03-3 | 97% | 250mg |

748.00 USD | 2021-05-31 |

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile 関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrileに関する追加情報

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile: A Comprehensive Overview

5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile, identified by the CAS number 1361746-03-3, is a compound of significant interest in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hydroxyl group at position 2 and an acetonitrile group at position 3. Additionally, the pyridine ring is further substituted with a 2,6-dichlorophenyl group at position 5. The combination of these functional groups imparts distinctive chemical properties to the molecule, making it a valuable compound for both academic research and industrial applications.

The synthesis of 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile involves a series of carefully designed chemical reactions. The starting material typically involves a pyridine derivative, which undergoes substitution reactions to introduce the hydroxyl and acetonitrile groups. The introduction of the 2,6-dichlorophenyl group is achieved through nucleophilic aromatic substitution or other coupling reactions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.

The chemical structure of 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile plays a crucial role in its reactivity and functionality. The hydroxyl group at position 2 can act as a nucleophile or participate in hydrogen bonding, while the acetonitrile group at position 3 introduces electron-withdrawing effects that can influence the electronic properties of the molecule. The presence of the 2,6-dichlorophenyl group adds steric bulk and introduces additional electronic effects that can modulate the reactivity of the compound in various chemical transformations.

In terms of applications, 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile has been explored for its potential in drug discovery, materials science, and catalysis. In drug discovery, this compound serves as a valuable intermediate for the synthesis of bioactive molecules targeting various diseases. Its ability to form hydrogen bonds and its electron-withdrawing groups make it an attractive candidate for modulating enzyme activity or binding to specific protein targets.

Recent studies have highlighted the potential of 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile as a building block for advanced materials. For instance, researchers have investigated its use in constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and selective gas adsorption capabilities, making them promising candidates for applications in gas storage and separation technologies.

The electronic properties of 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile also make it suitable for use in organic electronics. Its conjugated system allows for efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on optimizing the electronic characteristics of this compound through structural modifications to enhance its performance in these devices.

In addition to its direct applications, 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile has been utilized as a catalyst in various organic reactions. Its ability to coordinate with metal ions makes it an effective ligand for transition metal-catalyzed processes such as cross-coupling reactions and asymmetric synthesis. Recent advancements in catalytic methodologies have further expanded its utility in these areas.

The study of CAS No. 1361746-03-3 has also contributed to our understanding of fundamental chemical principles. For example, researchers have used this compound to investigate the effects of substituents on aromatic rings on reaction kinetics and thermodynamics. These studies provide valuable insights into the design of more efficient synthetic routes and novel chemical transformations.

In conclusion, 5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science and organic electronics, demonstrating its wide-ranging potential. As research progresses, new discoveries about this compound are expected to further enhance its utility and open up new avenues for innovation.

1361746-03-3 (5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile) 関連製品

- 1001353-87-2((2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid)

- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)

- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)

- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)

- 787615-23-0(3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL)

- 899973-27-4(methyl 4-{5-amino-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 1428350-11-1(N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide)

- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)

- 2968-32-3(1,1,1-Trifluoropropan-2-amine hydrochloride)

- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)